(1,4-Diazepan-6-yl)methanol
Overview
Description
“(1,4-Diazepan-6-yl)methanol” is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(1,4-Diazepan-6-yl)methanol” consists of a seven-membered ring with two nitrogen atoms and a methanol group attached to one of the carbon atoms .
Physical And Chemical Properties Analysis
“(1,4-Diazepan-6-yl)methanol” is a solid substance . More detailed physical and chemical properties are not available in the current literature.
Scientific Research Applications
Heterogeneous Catalytic Conversion of Methane to Methanol
(1,4-Diazepan-6-yl)methanol derivatives have been utilized in the heterogeneous catalytic conversion of methane to methanol. These derivatives, including ligands L1 and L2, have shown significant improvement in methane turnover when combined with tricopper catalysts and immobilized on mesoporous silica nanoparticles. This process has been effective at ambient conditions, indicating a promising approach for efficient methane conversion to methanol (Ahmed et al., 2020).
Synthesis of Piperazines and 1,4-Diazepanes
The chemical has also been involved in the asymmetric synthesis of functionalized piperazines and 1,4-diazepanes. This synthesis is achieved through the transformation of 4-formyl-1-(ω-haloalkyl)-β-lactams, providing a pathway to novel methyl (R)-alkoxy-[(S)-piperazin-2-yl]acetates and methyl (R)-alkoxy-[(S)-1,4-diazepan-2-yl]acetates (Dekeukeleire et al., 2012).
Synthesis of H3 Receptor Antagonists
The compound has also been used in the scalable synthesis of potent H3 receptor antagonists. These processes have been refined over generations to minimize costs and improve efficacy, highlighting the compound's utility in pharmaceutical synthesis (Pippel et al., 2011).
Development of Efficient Catalysts
(1,4-Diazepan-6-yl)methanol derivatives have contributed to the development of efficient catalysts for selective conversion of methane into methanol under ambient conditions. This includes enhancing the solubility of nonpolar gases in liquids confined in nanoporous solids, improving catalytic efficiencies and turnover numbers (Liu et al., 2016).
Synthesis and Structural Analysis of Novel Heterocycles
The compound has been involved in the synthesis of novel heterocycles like 2-oxa-4,7-diazabicyclo[3.3.1]non-3-ene. This synthesis pathway contributes to the understanding of cyclization and rearrangement processes in creating complex natural product-like structures (Dutta et al., 2012).
Creation of Bifunctional Diazepine-Tetrazole Compounds
Another application is in the synthesis of bifunctional diazepine-tetrazole compounds. This involves a novel one-pot pseudo-five-component condensation reaction, leading to the creation of various diazepine-tetrazole derivatives with potential pharmaceutical applications (Mofakham et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1,4-diazepan-6-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c9-5-6-3-7-1-2-8-4-6/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXZUXCRAYKHTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(CN1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630491 | |
Record name | (1,4-Diazepan-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Diazepan-6-yl)methanol | |
CAS RN |
220364-91-0 | |
Record name | (1,4-Diazepan-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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